molecular formula C13H15Cl2N3 B1433277 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride CAS No. 1333249-31-2

6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride

Cat. No.: B1433277
CAS No.: 1333249-31-2
M. Wt: 284.18 g/mol
InChI Key: VELVSEWROSZPED-UHFFFAOYSA-N
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Description

6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound with the molecular formula C13H14ClN3·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Biochemical Analysis

Biochemical Properties

6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial growth by targeting specific bacterial enzymes, thereby disrupting essential metabolic pathways . It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . Additionally, this compound has been found to bind to proteins involved in cell wall synthesis, further contributing to its antibacterial activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death . In mammalian cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the expression of genes involved in inflammatory responses and apoptosis . This modulation can lead to altered cellular functions, including changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding interaction is crucial for its antibacterial properties. Additionally, this compound can inhibit the activity of enzymes involved in cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound can interact with signaling proteins and transcription factors, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity . It can undergo degradation under extreme pH or temperature conditions . Long-term studies have indicated that this compound can have sustained effects on cellular functions, including prolonged inhibition of bacterial growth and modulation of gene expression in mammalian cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been effective in inhibiting bacterial infections without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy . Additionally, this compound can affect metabolic flux and metabolite levels in cells, further impacting cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components . Understanding these transport mechanisms is essential for optimizing its therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular distribution of this compound is crucial for its biochemical and therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloroquinoline and piperazine.

    Reaction: The 6-chloroquinoline is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Isolation: The product is then isolated by filtration and purified through recrystallization using a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoline and piperazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can modify the piperazine moiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a piperazine ring makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

6-chloro-4-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3.ClH/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELVSEWROSZPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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